N-(1,5-naphthyridin-2-yl)acetamide
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Overview
Description
N-(1,5-naphthyridin-2-yl)acetamide is a heterocyclic compound that belongs to the class of naphthyridines These compounds are characterized by a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation . Another approach includes the reaction of quinoline with dimethylformamide acetal to form an amidine intermediate, which is then reacted with acetonitrile anion and chlorinated with phosphorus oxychloride .
Industrial Production Methods
Industrial production of N-(1,5-naphthyridin-2-yl)acetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-naphthyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized naphthyridine derivatives.
Scientific Research Applications
N-(1,5-naphthyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(1,5-naphthyridin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
N-(1,5-naphthyridin-2-yl)acetamide can be compared with other naphthyridine derivatives, such as:
1,8-naphthyridine: Known for its use in the development of fluorescent chemosensors.
1,6-naphthyridine: Studied for its potential antimicrobial properties.
1,7-naphthyridine: Investigated for its role in the synthesis of metal complexes.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,5-naphthyridin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-7(14)12-10-5-4-8-9(13-10)3-2-6-11-8/h2-6H,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPZKPVBYNLJSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C1)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356470 |
Source
|
Record name | N-(1,5-naphthyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38956-59-1 |
Source
|
Record name | N-(1,5-naphthyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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